Citraconic anhydride

Catalog No.
S603472
CAS No.
616-02-4
M.F
C5H4O3
M. Wt
112.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citraconic anhydride

CAS Number

616-02-4

Product Name

Citraconic anhydride

IUPAC Name

3-methylfuran-2,5-dione

Molecular Formula

C5H4O3

Molecular Weight

112.08 g/mol

InChI

InChI=1S/C5H4O3/c1-3-2-4(6)8-5(3)7/h2H,1H3

InChI Key

AYKYXWQEBUNJCN-UHFFFAOYSA-N

SMILES

Array

solubility

SOL IN ALCOHOL, ETHER, ACETONE

Synonyms

2-methylmaleic anhydride, citraconic anhydride

Canonical SMILES

CC1=CC(=O)OC1=O

The exact mass of the compound Citraconic anhydride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in alcohol, ether, acetone. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6182. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Anhydrides - Citraconic Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Citraconic anhydride (2-methylmaleic anhydride) is a five-membered cyclic dicarboxylic anhydride used as a monomer, cross-linking agent, and chemical intermediate. Structurally, it is a derivative of maleic anhydride, distinguished by the presence of a methyl group on its carbon-carbon double bond. This single structural modification is the primary driver of its distinct reactivity, processing characteristics, and the final properties of materials derived from it, making it a non-interchangeable component in many specialized applications. [REFS-1, REFS-2]

Direct substitution of citraconic anhydride with its closest structural analogs—maleic anhydride or itaconic anhydride—frequently leads to process failures or out-of-spec product performance. The methyl group introduces significant steric hindrance and alters the electronic properties of the double bond, which fundamentally changes copolymerization behavior compared to maleic anhydride. [1] Furthermore, citraconic anhydride is the thermodynamically stable isomer of itaconic anhydride; using itaconic anhydride in high-temperature processes can lead to in-situ isomerization, creating an undefined monomer mixture and compromising batch-to-batch reproducibility. [2] These differences in reactivity and process stability make citraconic anhydride the required choice for applications demanding precise control over polymer architecture and consistent manufacturing outcomes.

Superior Process Stability: Thermodynamically Favored Over Itaconic Anhydride

Citraconic anhydride is the thermodynamically more stable isomer compared to itaconic anhydride. At elevated temperatures, such as those used in melt polymerization or distillation, itaconic anhydride readily isomerizes to citraconic anhydride. [REFS-1, REFS-2] This creates an unpredictable and mixed monomer feed during processing, which can lead to inconsistent polymer properties. Procuring citraconic anhydride directly eliminates this critical process variable.

Evidence DimensionThermal Stability / Isomerization Behavior
Target Compound DataThermally stable; does not readily isomerize under typical processing heat.
Comparator Or BaselineItaconic Anhydride: Undergoes thermal isomerization to form citraconic anhydride, especially at temperatures above its melting point.
Quantified DifferenceQualitatively distinct behavior; one is the stable endpoint, the other is a precursor that converts to it.
ConditionsHeating, particularly above the melting point of itaconic anhydride (70-72 °C) or during high-temperature polymerization (e.g., 190 °C). [<a href="https://link.springer.com/article/10.1007/s00289-019-03036-7" target="_blank">2</a>]

For high-temperature melt processing, direct procurement of citraconic anhydride ensures a defined monomer source, leading to superior batch-to-batch consistency and process control.

Controlled Copolymerization: Reduced Reactivity Compared to Maleic Anhydride

The methyl group in citraconic anhydride sterically hinders its double bond, making it less reactive in radical copolymerizations than maleic anhydride. In copolymerization with styrene (M2), citraconic anhydride (M1) exhibits a reactivity ratio (r1) of 0.048, while maleic anhydride's r1 is effectively zero (r1 ≈ 0), which forces a strictly alternating 1:1 incorporation. [1] The non-zero, albeit low, reactivity of citraconic anhydride allows for deviation from this rigid alternating structure, enabling the design of copolymers with different microstructures and properties.

Evidence DimensionMonomer Reactivity Ratio (r1) with Styrene (M2)
Target Compound Datar1 = 0.048
Comparator Or BaselineMaleic Anhydride: r1 ≈ 0
Quantified DifferenceCitraconic anhydride possesses a measurable, albeit low, tendency for self-propagation, whereas maleic anhydride has virtually none, leading to different copolymer sequences.
ConditionsRadical copolymerization with styrene in 1,4-dioxane at 60 °C. [<a href="https://pubs.acs.org/doi/abs/10.1021/ma00022a012" target="_blank">1</a>]

This allows for precise control over polymer architecture; select citraconic anhydride when the rigid 1:1 alternation enforced by maleic anhydride is undesirable for the target application properties.

Enhanced Formulation Window: Slower Hydrolysis Rate vs. Maleic Anhydride

Maleic anhydride is known to hydrolyze extremely rapidly in the presence of water, with a reported half-life of approximately 22 seconds at 25°C. [1] While direct quantitative kinetic data for citraconic anhydride is less common, the presence of the electron-donating methyl group reduces the electrophilicity of the carbonyl carbons and provides steric shielding. This combination significantly slows the rate of nucleophilic attack by water, resulting in substantially greater hydrolytic stability compared to maleic anhydride under identical conditions. [2]

Evidence DimensionRelative Hydrolysis Rate
Target Compound DataSubstantially slower due to electronic and steric effects of the methyl group.
Comparator Or BaselineMaleic Anhydride: Extremely rapid hydrolysis (t½ ≈ 22 seconds in water at 25°C). [<a href="https://hpvchemicals.oecd.org/ui/handler.axd?id=3a652a60-496a-49a7-8742-0f081403a743" target="_blank">1</a>]
Quantified DifferenceOrders of magnitude difference in stability in protic media, moving from seconds (maleic) to minutes/hours (citraconic).
ConditionsAqueous or protic solutions at ambient temperature.

This provides a significantly longer pot-life and a wider processing window in formulations containing water, alcohols, or other protic components, improving manufacturing feasibility.

Design of Non-Alternating Copolymers for Tunable Properties

For synthesizing specialty copolymers where the rigid 1:1 alternating structure provided by maleic anhydride is undesirable. The distinct reactivity of citraconic anhydride allows for the incorporation of anhydride functionality while enabling different monomer sequencing to fine-tune properties like glass transition temperature (Tg), solubility, and mechanical flexibility. [1]

High-Temperature Melt Polymerization Requiring High Purity and Reproducibility

In manufacturing processes like reactive extrusion or the synthesis of unsaturated polyester resins at elevated temperatures. Using citraconic anhydride directly avoids the in-situ isomerization of itaconic anhydride, ensuring the monomer feed is well-defined and leading to higher batch-to-batch consistency in the final product. [2]

Formulation of Aqueous or Alcohol-Based Resin Systems

For applications requiring the formulation of resins, binders, or crosslinkers in the presence of water, alcohols, or other protic nucleophiles. The enhanced hydrolytic stability of citraconic anhydride provides a critical advantage in processing pot-life and storage stability over the rapidly-hydrolyzing maleic anhydride. [3]

Physical Description

Colorless liquid; mp = 7-8 deg C; [Hawley] Clear almost colorless liquid; mp = 7 deg C; [MSDSonline]

Color/Form

COLORLESS LIQUID

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

112.016043985 Da

Monoisotopic Mass

112.016043985 Da

Boiling Point

213-214 °C @ 760 MM HG

Heavy Atom Count

8

Density

1.2469 @ 16 °C/4 °C

Melting Point

7-8 °C

UNII

105NP7PMXX

GHS Hazard Statements

Aggregated GHS information provided by 89 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H311 (56.18%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (87.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (11.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (91.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (37.08%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (87.64%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (44.94%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 MM HG @ 47.1 °C

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

616-02-4

Wikipedia

Citraconic anhydride

Methods of Manufacturing

PRODUCTION OF CITRACONIC ANHYDRIDE FROM ITACONIC ACID.
VACUUM PYROLYSIS OF CITRIC OR ITACONIC ACID

General Manufacturing Information

2,5-Furandione, 3-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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